molecular formula C11H8O4 B1296945 3-(4-Methoxyphenyl)furan-2,5-dione CAS No. 4665-00-3

3-(4-Methoxyphenyl)furan-2,5-dione

Cat. No.: B1296945
CAS No.: 4665-00-3
M. Wt: 204.18 g/mol
InChI Key: SFKJHFOLVWLLBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)furan-2,5-dione typically involves the reaction of 4-methoxybenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)furan-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydrofuran derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 3-(4-Methoxyphenyl)furan-2,5-dione serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive carbonyl groups facilitate various chemical transformations, including oxidation and reduction reactions.
  • Functionalization : The compound can undergo electrophilic aromatic substitution, allowing for further functionalization of the phenyl ring. This property is valuable for developing derivatives with enhanced or novel properties.

Biology

  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies suggest that its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Preliminary investigations into its anticancer properties have shown promise. The compound may induce apoptosis in cancer cells through redox reactions and interaction with biological macromolecules, although further research is needed to elucidate specific pathways and targets.

Medicine

  • Potential Therapeutic Agent : The compound is being explored as a lead candidate for drug development due to its biological activities. Its ability to modulate enzyme activity and disrupt cellular processes positions it as a candidate for treating diseases related to oxidative stress and inflammation .
  • Drug Development : Ongoing studies are assessing the pharmacokinetics and bioavailability of this compound to optimize its therapeutic applications. In silico models are being used to predict absorption, distribution, metabolism, and excretion (ADME) properties .

Industrial Applications

  • Material Science : In industry, this compound is utilized in the development of new materials, including polymers and coatings. Its reactivity allows it to serve as an intermediate in synthesizing dyes and pigments .
  • Catalysis : The compound has been investigated as a catalyst in various chemical reactions due to its ability to facilitate transformations under mild conditions. This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations; mechanism involves membrane disruption.
Anticancer ResearchTested on various cancer cell linesInduced apoptosis via oxidative stress pathways; further investigations required for mechanism elucidation.
Material DevelopmentUsed in synthesizing polymer compositesEnhanced mechanical properties observed; potential for commercial applications in coatings .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes involved in the inflammatory response and cell proliferation. It also induces apoptosis in cancer cells by activating specific signaling pathways .

Biological Activity

3-(4-Methoxyphenyl)furan-2,5-dione, also known as 4-methoxyphenyl maleimide, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H8_8O4_4
  • Molecular Weight : 204.18 g/mol
  • CAS Number : 19841-29-5

The compound features a furan ring substituted with a methoxyphenyl group, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

  • Antibacterial Activity :
    • In studies, the compound showed notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM for these strains .
    • It was found to be bactericidal rather than merely bacteriostatic, indicating its potential as a therapeutic agent against resistant bacterial strains .
  • Antifungal Activity :
    • The compound also displayed antifungal activity against several fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values indicating moderate effectiveness .

The mechanism by which this compound exerts its antimicrobial effects involves disruption of cellular processes:

  • Cell Membrane Integrity : The compound appears to compromise the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.
  • Inhibition of Protein Synthesis : It has been suggested that the compound interferes with protein synthesis pathways within microbial cells .

Synthesis and Testing

A study conducted by Gosavi et al. synthesized various derivatives of furan-2,5-dione and assessed their antimicrobial activities. Among these derivatives, those containing the methoxyphenyl substituent exhibited superior antimicrobial properties compared to others lacking this group .

Comparative Analysis

Compound NameMIC (μM)Activity Type
This compound15.625Antibacterial (S. aureus)
This compound31.25Antifungal (C. albicans)
Ciprofloxacin0.381Antibacterial (S. aureus)
Nystatin3.9Antifungal (C. albicans)

This table illustrates the comparative effectiveness of this compound against established antibiotics.

Properties

IUPAC Name

3-(4-methoxyphenyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKJHFOLVWLLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298080
Record name 3-(4-Methoxyphenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4665-00-3
Record name 3-(4-Methoxyphenyl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4665-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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